molecular formula C7H15NO B111250 3-(Aminomethyl)cyclohexanol CAS No. 116650-26-1

3-(Aminomethyl)cyclohexanol

Cat. No. B111250
CAS RN: 116650-26-1
M. Wt: 129.2 g/mol
InChI Key: WFTIZANRIDXCBN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclohexanol is an organic compound . It has a molecular formula of C7H15NO . The compound is also known as Cyclohexanol, 3-(aminomethyl)- .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the preparation of 3-aminomethyl-3,5,5-trimethyl cyclohexylamine (IPDA) by 3-cyano-3,5,5-trimethyl cyclohexanone (IPN). This process involves a reaction under a temperature ranging from 40°C to 80°C . Another method involves the use of cyclohexanethiols in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H15NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Novel Analgesic and Anti-Inflammatory Agents

Researchers designed and synthesized new compounds, including 2-(E)-substituted benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols, demonstrating significant analgesic and anti-inflammatory activities. Some of these compounds showed moderate to remarkable activities compared to ibuprofen, highlighting their potential as nonsteroidal anti-inflammatory agents (Liu et al., 2013).

Catalyst in Chemical Synthesis

A study reported the development of a catalyst consisting of Pd nanoparticles on mesoporous graphitic carbon nitride, demonstrating high activity and selectivity in converting phenol to cyclohexanone under mild conditions. This catalytic process highlights the efficiency and environmental friendliness of using such catalysts for the synthesis of important industrial intermediates (Wang et al., 2011).

Synthesis of Ionic Liquids

Research has been conducted on the solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, a key step in the synthesis of new classes of ionic liquids. This process represents an environmentally friendly method for creating compounds with potential applications in green chemistry (Fringuelli et al., 2004).

Oxidation of Cyclohexane

A study on the oxidation of cyclohexane using iron porphyrin immobilized on powdered chitosan as a catalyst showed improved catalytic efficiency, potentially offering a practical biomimetic catalyst for industrial applications. This research illustrates the role of ligands in modulating metalloporphyrin activity for the environmentally friendly production of cyclohexanone and cyclohexanol (Huang et al., 2017).

Green Route to Cyclohexanone

Another study focused on the green synthesis of cyclohexanone from cyclohexanol using one-dimensional crystalline h-WO3 nanorods as catalysts. This approach highlights the potential of non-precious catalysts in enhancing the yield of cyclohexanone under mild conditions, supporting the shift towards sustainable chemical processes (Wang et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Cyclohexanol, indicates that it is a flammable liquid and vapor. It is harmful if swallowed or inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIZANRIDXCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629770
Record name 3-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116650-26-1
Record name 3-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

37.2 g of 3-(nitromethyl)cyclohexanone are reduced with lithium aluminum hydride in analogy to the procedure for Example 2. In this way 7.5 g (24.5% of theory) of viscous oily 3-(aminomethyl)cyclohexanol are obtained.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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